N-(2,3-dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S2/c1-17-7-6-8-21(18(17)2)28-25(33)16-36-26-30-29-24(32(26)19-11-13-20(35-3)14-12-19)15-31-22-9-4-5-10-23(22)37-27(31)34/h4-14H,15-16H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGTYUJTOHVMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CN4C5=CC=CC=C5SC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound involves multiple steps, utilizing various reagents and conditions to achieve the desired structure. Key steps include:
- Formation of the Triazole Ring : The triazole moiety is synthesized through the reaction of appropriate hydrazones with isocyanates.
- Thioether Formation : The introduction of sulfur into the structure is achieved through thioether formation reactions.
- Acetamide Group Addition : Finally, the acetamide group is attached to complete the synthesis.
Antimicrobial Activity
Research has shown that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess activity against various strains of bacteria and fungi. Specifically:
- Antibacterial Activity : Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success. In vitro studies indicated that these compounds can inhibit bacterial growth effectively .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been widely studied. The compound has been evaluated for its ability to modulate inflammatory pathways:
- Mechanism of Action : It is believed that the compound may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators .
- Experimental Models : In vivo studies using carrageenan-induced edema models showed promising results in reducing inflammation compared to standard anti-inflammatory drugs like diclofenac .
Neuroprotective Effects
Emerging research suggests that compounds containing thiazole and triazole structures may offer neuroprotective benefits:
- Mechanism : These compounds are thought to exert their effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
- Case Studies : In animal models of neurodegenerative diseases, related compounds demonstrated a capacity to improve cognitive function and reduce markers of neuroinflammation .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antibacterial | Disk diffusion assay | Inhibition zones against Staphylococcus aureus and E. coli |
| Anti-inflammatory | Carrageenan-induced edema model | Significant reduction in paw swelling compared to control |
| Neuroprotective | Morris water maze test | Improved memory retention in treated groups |
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to N-(2,3-dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide. For example, derivatives of triazole compounds have shown promising results against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity Against | Method Used |
|---|---|---|
| Triazole Derivative A | E. coli | Disc diffusion |
| Triazole Derivative B | Staphylococcus aureus | Broth microdilution |
| Triazole Derivative C | Candida albicans | Agar well diffusion |
Anticancer Activity
In addition to antimicrobial properties, compounds similar to this compound have been evaluated for anticancer activity. Studies indicate that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, triazole derivatives have been tested against breast cancer cell lines (e.g., MCF7) with varying degrees of success.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative D | MCF7 | 15 |
| Triazole Derivative E | HeLa | 20 |
| Triazole Derivative F | A549 | 10 |
Comparison with Similar Compounds
N-(2,4-Dichlorophenyl)-2-((5-((3-Methyl-4-Oxo-3,4-Dihydrophthalazin-1-yl)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide (Compound 12, )
- Structure: Replaces the benzo[d]thiazol-2-one with a phthalazinone ring and substitutes the 2,3-dimethylphenyl group with 2,4-dichlorophenyl.
- Activity: Phthalazinone derivatives exhibit anti-inflammatory and anticancer properties due to interactions with interleukin-15 or topoisomerase enzymes.
2-{[4-Allyl-5-(4-Tert-Butylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2,3-Dimethylphenyl)Acetamide ()
- Structure : Shares the N-(2,3-dimethylphenyl) acetamide group but replaces the benzo[d]thiazol-2-one with a 4-tert-butylphenyl group.
- Activity : Bulky tert-butyl groups may improve hydrophobic interactions in enzyme binding pockets but reduce solubility.
- Synthesis : Prepared via S-alkylation of triazole-thiol intermediates, similar to methods in and .
N-(4-Fluorophenyl)-2-((4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide ()
- Structure : Substitutes the benzo[d]thiazol-2-one with a thiophene ring and replaces the 4-methoxyphenyl with an ethyl group.
- Activity: Thiophene-containing compounds often show enhanced π-π stacking in receptor binding.
Functional Group Comparison
Triazole-Thioacetamide Core
- Common Features : The triazole-thioacetamide scaffold is prevalent in antimicrobial and anticancer agents (e.g., ). The sulfur atom in the thioether linkage enhances stability and redox activity .
- Divergence : Substituents on the triazole ring (e.g., 4-methoxyphenyl vs. allyl or ethyl groups) modulate steric and electronic profiles, affecting target selectivity .
Benzo[d]Thiazol-2-One vs. Alternative Heterocycles
- Benzo[d]thiazol-2-one : Found in antiproliferative agents (), this moiety contributes to DNA intercalation and kinase inhibition via hydrogen bonding with its carbonyl group .
- Phthalazinone (): Exhibits stronger π-π stacking due to its fused aromatic system, beneficial in enzyme inhibition.
- Thiophene () : Enhances metabolic stability but may reduce binding affinity compared to benzo[d]thiazol-2-one .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-(2,3-dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and what critical reaction conditions optimize yield and purity?
- Methodological Answer : The compound is synthesized via multi-step routes involving:
- Thioacetamide linkage formation : React 2,3-dimethylphenylamine with chloroacetyl chloride to form the acetamide backbone .
- Triazole-thiol intermediate preparation : Couple 4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol with bromomethylbenzo[d]thiazol-2-one under reflux in dry THF with K₂CO₃ as a base .
- Final coupling : Use DCC/DMAP as coupling agents to link intermediates, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) and HPLC for purity validation (>95%) .
- Critical Conditions : Moisture-free environments, controlled temperatures (60–80°C), and inert gas (N₂/Ar) to prevent oxidation of thiol groups .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm proton environments (e.g., methyl groups at δ 2.2–2.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
- IR Spectroscopy : Identify thioamide (C=S stretch at ~680 cm⁻¹) and triazole (C=N stretch at ~1550 cm⁻¹) .
- X-ray crystallography : Resolve 3D conformation, particularly the dihedral angle between the triazole and benzothiazolone rings (critical for biological activity) .
Q. What in vitro assays are recommended to evaluate its biological activity against disease-relevant targets?
- Methodological Answer :
- Enzymatic inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits, with IC₅₀ calculations via nonlinear regression .
- Antimicrobial susceptibility : Use broth microdilution (CLSI guidelines) for MIC determination against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its therapeutic index?
- Methodological Answer :
- Modify substituents : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance target binding .
- Analog Synthesis : Prepare derivatives with variations in the benzothiazolone moiety (e.g., 2-thione vs. 2-oxo) and compare activity profiles .
- Key Analog Data :
| Analog Structure | Key Modification | Biological Activity |
|---|---|---|
| 4-Nitrophenyl substituent | Increased electron deficiency | 2× higher EGFR inhibition |
| Thiophene replacement | Enhanced lipophilicity | Improved BBB penetration |
Q. What computational strategies predict binding modes with biological targets like kinases or microbial enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonding with Met793 and hydrophobic contacts with Leu718 .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex (RMSD < 2.0 Å indicates stable binding) .
Q. How should researchers address stability challenges in different formulations (e.g., aqueous vs. lipid-based)?
- Methodological Answer :
- pH stability : Conduct accelerated degradation studies (40°C/75% RH) across pH 2–8. HPLC-MS identifies degradation products (e.g., hydrolysis of the acetamide bond at pH < 4) .
- Thermal analysis : Use TGA/DSC to determine melting points (mp > 200°C suggests solid formulation viability) .
Q. What systematic approaches resolve contradictions in biological activity data across experimental models?
- Methodological Answer :
- Triangulate assays : Compare enzymatic IC₅₀, cellular viability (MTT assay), and in vivo efficacy (e.g., murine xenograft models) to distinguish direct target effects from off-target toxicity .
- Metabolite profiling : Use LC-HRMS to identify active metabolites in plasma, which may explain discrepancies between in vitro and in vivo results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
